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3-Phosphoshikimate -

3-Phosphoshikimate

Catalog Number: EVT-1588964
CAS Number:
Molecular Formula: C7H8O8P-3
Molecular Weight: 251.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-phosphonatoshikimate(3-) is trianion of 3-phosphoshikimic acid arising from deprotonation of the phosphate and carboxy groups; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion and a hydroxy monocarboxylic acid anion. It derives from a shikimate. It is a conjugate base of a 3-phosphoshikimic acid.
Overview

3-Phosphoshikimate is a key intermediate in the shikimate pathway, which is vital for the biosynthesis of aromatic amino acids and various secondary metabolites in plants, fungi, and bacteria. This compound plays a crucial role in the enzymatic reaction catalyzed by 3-phosphoshikimate 1-carboxyvinyltransferase, which is an essential enzyme in the pathway leading to the production of chorismate. Chorismate serves as a precursor for aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, as well as other important metabolites like folate and ubiquinone .

Source

3-Phosphoshikimate is derived from shikimic acid through the action of shikimate kinase. It is predominantly found in plants, fungi, and some bacteria, but it is absent in animals, making it a target for herbicides like glyphosate that inhibit the enzymes of this pathway .

Classification

3-Phosphoshikimate can be classified as a phosphoric acid derivative and is categorized under organic compounds involved in metabolic pathways. Its classification within the broader context of biochemical compounds highlights its importance in plant metabolism and herbicide action mechanisms.

Synthesis Analysis

Methods

The synthesis of 3-phosphoshikimate typically involves enzymatic reactions within microbial systems or through chemical synthesis methods. The most common biosynthetic route occurs via the shikimate pathway, where phosphoenolpyruvate and erythrose 4-phosphate are converted into chorismate through several enzymatic steps.

Technical Details:

  1. Enzymatic Synthesis: The conversion of shikimic acid to 3-phosphoshikimate is facilitated by shikimate kinase, which catalyzes the phosphorylation of shikimic acid using ATP.
  2. Microbial Production: Genetically engineered strains of Escherichia coli have been developed to enhance the yield of 3-phosphoshikimate by optimizing metabolic flux through the shikimate pathway .
Molecular Structure Analysis

Structure

The molecular formula for 3-phosphoshikimate is C7H9O8PC_7H_9O_8P. It consists of a shikimic acid backbone with a phosphate group attached at the third carbon position.

Data

  • Molecular Weight: Approximately 229.2 g/mol
  • Structural Features: The compound features hydroxyl groups that contribute to its solubility and reactivity in biochemical pathways.
Chemical Reactions Analysis

Reactions

3-Phosphoshikimate participates in several biochemical reactions within the shikimate pathway, primarily involving its conversion to chorismate through the action of 3-phosphoshikimate 1-carboxyvinyltransferase.

Technical Details:

  1. Enzymatic Reaction: The enzyme catalyzes the transfer of a vinyl group from phosphoenolpyruvate to 3-phosphoshikimate, resulting in chorismate and inorganic phosphate.
  2. Inhibition by Glyphosate: Glyphosate acts as an inhibitor of this enzyme, effectively blocking the conversion process and disrupting aromatic amino acid synthesis .
Mechanism of Action

Process

The mechanism by which 3-phosphoshikimate functions involves its role as a substrate for 3-phosphoshikimate 1-carboxyvinyltransferase. Upon binding with phosphoenolpyruvate, a conformational change occurs within the enzyme that facilitates substrate interaction.

Data

  • Substrate Binding: The binding induces significant conformational changes that optimize the active site for catalysis, leading to efficient conversion to chorismate .
  • Inhibition Mechanism: Glyphosate mimics phosphoenolpyruvate, competing for binding at the active site and preventing normal substrate processing.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with various nucleophiles due to available hydroxyl groups and phosphate moiety.
Applications

3-Phosphoshikimate has significant scientific applications primarily in:

  • Biotechnology: Used in metabolic engineering to enhance production yields of aromatic compounds.
  • Agriculture: Understanding its role helps develop herbicides targeting plants without affecting animals.
  • Pharmaceuticals: Potential applications in synthesizing compounds derived from aromatic amino acids for drug development .
Enzymatic Role in Metabolic Pathways

Shikimate-Chorismate Biosynthesis Pathway Dynamics

The shikimate pathway serves as an indispensable biosynthetic route for aromatic compound production in plants, bacteria, fungi, and algae, while being notably absent in animals. This seven-step metabolic pathway converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the universal precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as numerous secondary metabolites including folates, alkaloids, and phenolic compounds. Within this pathway, 3-phosphoshikimate (S3P) occupies a central position as the sixth metabolic intermediate [1] [10].

The pathway proceeds through a carefully orchestrated sequence of enzymatic transformations:

  • DAHP synthase catalyzes the condensation of PEP and erythrose-4-phosphate
  • 3-Dehydroquinate synthase forms 3-dehydroquinate
  • 3-Dehydroquinate dehydratase produces 3-dehydroshikimate
  • Shikimate dehydrogenase reduces this to shikimate using NADPH
  • Shikimate kinase phosphorylates shikimate to form 3-phosphoshikimate (S3P)
  • EPSP synthase catalyzes the conjugation of S3P with PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP)
  • Chorismate synthase eliminates phosphate from EPSP to yield chorismate [1] [6] [10]

Table 1: Key Intermediates in the Shikimate-Chorismate Pathway

IntermediateEnzyme Catalyzing FormationPosition in PathwayFunctional Role
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)DAHP synthase1Initial pathway entry point
3-Dehydroquinate3-Dehydroquinate synthase2First cyclic intermediate
ShikimateShikimate dehydrogenase4Branch point for secondary metabolism
3-Phosphoshikimate (S3P)Shikimate kinase5PEP conjugation substrate
5-Enolpyruvylshikimate-3-phosphate (EPSP)EPSP synthase6Immediate precursor to chorismate
ChorismateChorismate synthase7Central branch point for aromatic amino acids

S3P represents a critical regulatory node in this pathway. Its formation through the ATP-dependent phosphorylation of shikimate by shikimate kinase represents an essential activation step preceding the key carbon-carbon bond forming reaction catalyzed by EPSP synthase. The pathway exhibits remarkable evolutionary conservation in core chemistry but significant variation in enzyme organization across organisms. Bacteria typically possess monofunctional enzymes, while plants often have bifunctional arrangements (e.g., dehydroquinase-shikimate dehydrogenase fusion in pea), and fungi contain a pentafunctional arom complex catalyzing five consecutive steps [1]. This organizational diversity suggests distinct regulatory strategies while maintaining the fundamental chemical transformations from PEP and erythrose-4-phosphate to chorismate.

Catalytic Mechanisms of 3-Phosphoshikimate 1-Carboxyvinyltransferase

5-Enolpyruvylshikimate-3-phosphate synthase (EPSP synthase), systematically named 3-phosphoshikimate 1-carboxyvinyltransferase (EC 2.5.1.19), catalyzes the transfer of the enolpyruvyl moiety from PEP to the 5-hydroxyl group of S3P. This constitutes the sixth enzymatic step in the shikimate pathway and represents a chemically unique transformation. The enzyme facilitates a thermodynamically unfavorable reaction through the formation of a tetrahedral intermediate at its active site, converting S3P and PEP into EPSP and inorganic phosphate [1] [6].

The catalytic mechanism proceeds through a carefully orchestrated sequence:

  • Substrate binding: S3P binds first, inducing a conformational change ("domain clamping") that creates the PEP binding pocket
  • Nucleophilic attack: The 5-hydroxyl group of S3P, deprotonated by a conserved lysine residue (Lys22 in E. coli), attacks the C3 carbon of PEP
  • Tetrahedral intermediate formation: This results in a high-energy tetrahedral ketal phosphate intermediate
  • Proton exchange: A conserved glutamate residue (Glu341 in E. coli) donates a proton to the oxygen of the departing phosphate group
  • Product release: The reaction culminates in the anti-elimination of the C6 pro-R hydrogen and phosphate to yield EPSP [3] [6]

Table 2: Catalytic Mechanism and Key Residues of EPSP Synthase

Catalytic StepChemical ProcessKey ResiduesExperimental Evidence
S3P bindingInduces domain closureHydrophobic binding pocketCrystallographic structures showing conformational change
DeprotonationAbstraction of 5-OH protonLys22 (general base)pH kinetics; mutagenesis studies
Nucleophilic attackC-O bond formationMg²⁺ cofactor (stabilization)Metal requirement studies
Tetrahedral intermediate formationKetal phosphate structureArg28, Arg121 (stabilization)¹³C NMR detection; rapid quench kinetics [3]
Proton donationTo departing phosphate oxygenGlu341 (general acid)pH profiles; site-directed mutagenesis
EliminationAnti-elimination of phosphate and C6 hydrogenLys22 (protonation)Isotope labeling studies

Single-turnover experiments using [1-¹⁴C]-PEP and [³²P]PEP have unequivocally established the kinetic competence of the proposed tetrahedral intermediate, demonstrating its formation and decay on a time scale consistent with substrate disappearance and product formation [3]. The reaction proceeds without forming covalent enzyme intermediates, as confirmed by SDS-PAGE and Centricon concentration analysis of quenched reaction samples. The spatial organization of the active site positions the 5-hydroxyl group of S3P in optimal orientation for nucleophilic attack on PEP, while the phosphate group of S3P is coordinated by arginine residues (Arg28 and Arg121 in E. coli), and the carboxylate of PEP interacts with lysine residues (Lys22) [6].

This catalytic machinery is targeted by the broad-spectrum herbicide glyphosate, which acts as a transition state analog that binds with higher affinity to the EPSP synthase-S3P complex than PEP itself. Glyphosate's structural similarity to the enolpyruvyl transition state allows it to occupy the PEP binding site when S3P is bound, effectively inhibiting the enzyme through competitive inhibition [4] [6]. This inhibition leads to a cascade of effects culminating in plant death due to aromatic amino acid deprivation.

Substrate Specificity and Kinetic Analysis of Shikimate Pathway Enzymes

The shikimate pathway exemplifies remarkable substrate precision and kinetic diversity across its enzyme cascade. 3-Phosphoshikimate serves as the specific substrate for EPSP synthase, which exhibits stringent requirements for both its phosphorylated shikimate moiety and its cosubstrate PEP. Kinetic analyses reveal that EPSP synthase follows an ordered sequential mechanism where S3P binds before PEP, with dissociation constants (Kd) for S3P in the micromolar range (2-10 μM) [1] [6].

Detailed kinetic parameters across the pathway highlight sophisticated regulatory mechanisms:

  • DAHP synthase: KM values for PEP range from 50-200 μM; subject to allosteric feedback inhibition by aromatic amino acids
  • Shikimate kinase: KM for shikimate = 20-100 μM; KM for ATP = 50-150 μM; activated by magnesium
  • EPSP synthase: KM(S3P) = 5-30 μM; KM(PEP) = 2-20 μM; competitively inhibited by glyphosate (Ki = 0.1-10 μM)
  • Chorismate synthase: KM(EPSP) = 5-40 μM; absolute requirement for reduced FMN cofactor [1] [6] [9]

Table 3: Comparative Enzyme Kinetics in the Shikimate Pathway

EnzymeSubstrate KM (μM)Catalytic Efficiency kcat/KM (M⁻¹s⁻¹)Key Regulators/InhibitorsOrganismal Variations
DAHP synthasePEP: 50-200; E4P: 30-15010³-10⁴Feedback inhibited by Phe, Tyr, TrpClass I (plant-type) vs Class II (microbial) isoforms
Shikimate kinaseShikimate: 20-100; ATP: 50-15010²-10³ATP/ADP ratio; Mg²⁺ concentrationMultiple isozymes in plants (e.g., Arabidopsis has 4 genes)
EPSP synthaseS3P: 5-30; PEP: 2-2010⁴-10⁵Glyphosate (competitive inhibitor)Class I (sensitive) and Class II (resistant) enzymes
Chorismate synthaseEPSP: 5-4010³-10⁴Reduced FMN cofactor (Kd = 0.1-1 μM)Bifunctional (fungi) vs monofunctional (plants/bacteria)

The glyphosate resistance spectrum directly correlates with EPSP synthase kinetics. Class I enzymes (found in plants and many bacteria) exhibit high sensitivity to glyphosate (IC50 = 0.1-10 μM), while Class II enzymes (from certain bacteria) show remarkable resistance (IC50 > 1 mM). Detailed kinetic characterization of the Halothermothrix orenii enzyme (Class II) revealed its glyphosate resistance while maintaining high affinity for PEP (KM = 8.7 μM) compared to the glyphosate-sensitive Escherichia coli enzyme (KM = 12 μM) [4]. Site-directed mutagenesis studies identified Thr355Ser substitution in H. orenii EPSP synthase as critical for reducing glyphosate affinity without compromising catalytic efficiency toward natural substrates [4].

Pathway regulation extends beyond simple substrate-enzyme interactions through multiple sophisticated mechanisms:

  • Transcriptional control: DAHP synthase genes show differential expression patterns with constitutively expressed and inducible isoforms responding to metabolic demands
  • Allosteric regulation: DAHP synthase undergoes feedback inhibition by aromatic amino acids; shikimate kinase activity modulated by ATP/ADP ratios
  • Enzyme compartmentalization: In plants, pathway enzymes are chloroplast-localized, with potential cytosolic isoforms for secondary metabolism
  • Cofactor dependence: Chorismate synthase absolutely requires reduced FMN despite catalyzing a non-redox reaction [1] [9]

The evolutionary divergence of EPSP synthase is particularly evident when comparing kinetic parameters across species. While plant enzymes typically have KM values for S3P around 10-20 μM, microbial enzymes show broader variation. The enzyme from glyphosate-resistant Agrobacterium tumefaciens CP4 (the source of transgenes in Roundup Ready crops) exhibits KM(PEP) = 12 μM and significantly reduced glyphosate sensitivity, enabling transgenic plants to maintain aromatic amino acid biosynthesis despite herbicide application [4] [6]. This kinetic adaptation represents a remarkable example of natural enzyme engineering with profound agricultural implications.

Properties

Product Name

3-Phosphoshikimate

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate

Molecular Formula

C7H8O8P-3

Molecular Weight

251.11 g/mol

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/p-3/t4-,5-,6+/m1/s1

InChI Key

QYOJSKGCWNAKGW-PBXRRBTRSA-K

Canonical SMILES

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O

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